molecular formula C16H19NO B2397478 N-[cyclopentyl(phenyl)methyl]but-2-ynamide CAS No. 2094498-77-6

N-[cyclopentyl(phenyl)methyl]but-2-ynamide

Cat. No.: B2397478
CAS No.: 2094498-77-6
M. Wt: 241.334
InChI Key: RQRAVZBKXWRTSJ-UHFFFAOYSA-N
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Description

N-[cyclopentyl(phenyl)methyl]but-2-ynamide is an organic compound with a unique structure that combines a cyclopentyl group, a phenyl group, and a but-2-ynamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyclopentyl(phenyl)methyl]but-2-ynamide typically involves the reaction of cyclopentylmethylamine with phenylacetylene under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the alkyne and facilitate the nucleophilic attack on the amine. The reaction is conducted in an inert atmosphere, often using solvents like tetrahydrofuran or dimethylformamide, at temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[cyclopentyl(phenyl)methyl]but-2-ynamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using sodium borohydride to reduce the triple bond to a double or single bond.

    Substitution: Nucleophilic substitution reactions can occur at the amide nitrogen or the phenyl ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Various nucleophiles such as halides, amines, and alcohols under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, such as alkenes or alkanes.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[cyclopentyl(phenyl)methyl]but-2-ynamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[cyclopentyl(phenyl)methyl]but-2-ynamide is unique due to the presence of both a cyclopentyl group and a phenyl group, which can impart distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[cyclopentyl(phenyl)methyl]but-2-ynamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO/c1-2-8-15(18)17-16(14-11-6-7-12-14)13-9-4-3-5-10-13/h3-5,9-10,14,16H,6-7,11-12H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQRAVZBKXWRTSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC(C1CCCC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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